2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide
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Overview
Description
2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a fluorophenyl group, and an imidazolylpyridine moiety, making it a molecule of interest for medicinal chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide typically involves multiple steps:
Formation of the Imidazolylpyridine Intermediate: This step involves the reaction of 2-chloropyridine with imidazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Attachment of the Fluorophenyl Group: The intermediate is then reacted with 2-fluorobenzyl bromide under basic conditions to introduce the fluorophenyl group.
Formation of the Morpholine Carboxamide: The final step involves the reaction of the intermediate with morpholine-4-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to hydrogenated derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
Medically, this compound is of interest for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine
- 6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Uniqueness
Compared to similar compounds, 2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide is unique due to its combination of a morpholine ring, a fluorophenyl group, and an imidazolylpyridine moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c21-17-4-2-1-3-16(17)18-13-25(9-10-28-18)20(27)24-12-15-5-6-19(23-11-15)26-8-7-22-14-26/h1-8,11,14,18H,9-10,12-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLWZYCPBKNVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CN=C(C=C2)N3C=CN=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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